molecular formula C15H17Cl2N3OS B8342620 1H-1,2,4-Triazole-1-ethanol, alpha-(1-chlorocyclopropyl)-alpha-((2-chlorophenyl)methyl)-5-(methylthio)- CAS No. 178928-71-7

1H-1,2,4-Triazole-1-ethanol, alpha-(1-chlorocyclopropyl)-alpha-((2-chlorophenyl)methyl)-5-(methylthio)-

Cat. No.: B8342620
CAS No.: 178928-71-7
M. Wt: 358.3 g/mol
InChI Key: ZXMXTEOZDXZOBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-1,2,4-Triazole-1-ethanol, alpha-(1-chlorocyclopropyl)-alpha-((2-chlorophenyl)methyl)-5-(methylthio)- is a useful research compound. Its molecular formula is C15H17Cl2N3OS and its molecular weight is 358.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-1,2,4-Triazole-1-ethanol, alpha-(1-chlorocyclopropyl)-alpha-((2-chlorophenyl)methyl)-5-(methylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-1,2,4-Triazole-1-ethanol, alpha-(1-chlorocyclopropyl)-alpha-((2-chlorophenyl)methyl)-5-(methylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

178928-71-7

Molecular Formula

C15H17Cl2N3OS

Molecular Weight

358.3 g/mol

IUPAC Name

2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(5-methylsulfanyl-1,2,4-triazol-1-yl)propan-2-ol

InChI

InChI=1S/C15H17Cl2N3OS/c1-22-13-18-10-19-20(13)9-15(21,14(17)6-7-14)8-11-4-2-3-5-12(11)16/h2-5,10,21H,6-9H2,1H3

InChI Key

ZXMXTEOZDXZOBF-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=NN1CC(CC2=CC=CC=C2Cl)(C3(CC3)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3.43 g (10 mmol) of 2-(1-chloro-cyclopropyl)-1-(2-chlorophenyl)-3-(5-mercapto-1,2,4-triazol-1-yl)-propan-2-ol, 20 ml of absolute acetonitrile and 1.38 g of (10 mmol) of potassium carbonate is treated with 0.93 ml (15 mmol) of methyl iodide and the mixture is stirred at 40° C. for 5 hours. The reaction mixture is then treated with saturated, aqueous sodium carbonate solution and extracted repeatedly using ethyl acetate. The combined organic phases are dried over sodium sulphate and concentrated under reduced pressure. In this manner, 3.4 g (95% of theory) of 2-(1-chloro-cyclopropyl)-1-(2-chlorophenyl)-3-(5-methylthio-1,2,4-triazol-1-yl)-propan-2-ol are obtained in the form of oil.
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.93 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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